Sodium octanoate-1-13C

Catalog No.
S742889
CAS No.
201612-61-5
M.F
C8H15NaO2
M. Wt
167.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium octanoate-1-13C

CAS Number

201612-61-5

Product Name

Sodium octanoate-1-13C

IUPAC Name

sodium;(113C)octanoate

Molecular Formula

C8H15NaO2

Molecular Weight

167.19 g/mol

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1;

InChI Key

BYKRNSHANADUFY-IYWRZBIASA-M

SMILES

CCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCC[13C](=O)[O-].[Na+]

Metabolism Studies:

  • Tracing Metabolic Pathways: By incorporating sodium octanoate-1-13C into a cell or organism, researchers can track the fate of the labeled carbon atom through its metabolic pathways. The enriched 13C signal can be detected using techniques like nuclear magnetic resonance (NMR) spectroscopy, allowing scientists to identify the products formed and understand the specific steps involved in the metabolism of octanoic acid.
  • Quantifying Metabolic Flux: By measuring the enrichment of 13C in different metabolites, researchers can quantify the rate at which octanoic acid is converted into other molecules. This information provides valuable insights into cellular metabolism and helps researchers understand how different factors, such as disease states or drug treatments, affect metabolic processes.

Lipidomics:

  • Investigating Lipid-Protein Interactions: Sodium octanoate-1-13C can be used to study how proteins interact with lipids, which are essential components of cell membranes. By incorporating the labeled molecule into a model membrane system, researchers can use techniques like mass spectrometry to identify proteins that bind to the labeled octanoate and understand the nature of these interactions.
  • Unraveling Membrane Dynamics: The 13C label in sodium octanoate-1-13C can be used to monitor the movement and organization of lipids within membranes. This information helps researchers understand the fluidity and dynamics of membranes, which are crucial for various cellular processes.

Drug Development:

  • Studying Drug Metabolism: Sodium octanoate-1-13C can be used to investigate how potential drug candidates are metabolized by the body. By tracking the labeled carbon atom through the metabolic pathway, researchers can assess the potential for drug-drug interactions and identify potential side effects associated with the metabolism of the drug.
  • Developing Drug Delivery Systems: The properties of sodium octanoate-1-13C can be leveraged to design and evaluate drug delivery systems. For example, researchers might use this molecule to track the delivery and release of a drug within the body, helping them optimize the design of more effective drug delivery methods.

Sodium octanoate-1-13C is a sodium salt of octanoic acid, specifically labeled with the carbon-13 isotope. Its chemical formula is C8H15NaO2\text{C}_8\text{H}_{15}\text{NaO}_2 and it has a molecular weight of 167.19 g/mol. This compound is known for its role in various biochemical applications, particularly in lipidomics and metabolomics studies. Sodium octanoate-1-13C serves as a tracer in metabolic pathways due to its isotopic labeling, allowing researchers to track the compound's behavior in biological systems .

  • Oxidation: It can be oxidized to form octanoic acid-1-13C.
  • Reduction: The compound can be reduced to produce other fatty acid derivatives.
  • Esterification: It may react with alcohols to form esters, which are important in various chemical syntheses.

These reactions are significant in both synthetic organic chemistry and metabolic studies, where tracking the fate of the compound in biological systems is crucial .

Sodium octanoate-1-13C exhibits various biological activities:

  • Energy Source: It serves as a source of energy in metabolic processes, particularly in the liver and muscle tissues.
  • Antimicrobial Properties: Similar to its non-labeled counterpart, sodium octanoate has been noted for its antimicrobial effects, making it useful in food preservation and clinical applications.
  • Metabolic Tracing: The carbon-13 isotope allows for detailed studies of metabolic pathways and lipid metabolism, providing insights into energy production and utilization in cells .

Sodium octanoate-1-13C can be synthesized through several methods:

  • Saponification: The reaction of octanoic acid-1-13C with sodium hydroxide produces sodium octanoate-1-13C.
  • Direct Labeling: Isotopic labeling can be achieved during the synthesis of octanoic acid by using labeled precursors, ensuring that the carbon-13 isotope is incorporated into the final product.
  • Transesterification: This method involves reacting triglycerides with sodium hydroxide in the presence of carbon-13 labeled fatty acids to yield sodium octanoate-1-13C .

Sodium octanoate-1-13C has several applications:

  • Lipidomics and Metabolomics: It is widely used as a tracer in studies examining lipid metabolism and energy production.
  • Food Industry: Its antimicrobial properties make it useful as a preservative in food products.
  • Pharmaceutical Research: The compound is utilized in drug formulation and testing due to its biological activity and safety profile .

Studies involving sodium octanoate-1-13C focus on its interactions with various biological molecules:

  • Protein Binding: Research has shown that sodium octanoate can interact with proteins, affecting their structure and function.
  • Metabolic Pathways: The compound is used to trace metabolic pathways involving fatty acids, providing insights into how different substrates are utilized by organisms.

Such interaction studies are essential for understanding the compound's role in metabolism and its potential therapeutic applications .

Sodium octanoate-1-13C shares similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Sodium caprylateC8H15NaO2Similar structure; used for similar applications.
Sodium hexanoateC6H11NaO2Shorter carbon chain; different metabolic pathways.
Sodium decanoateC10H19NaO2Longer carbon chain; distinct biological effects.

Uniqueness of Sodium Octanoate-1-13C

Sodium octanoate-1-13C is unique due to its isotopic labeling with carbon-13, which allows for precise tracking in metabolic studies. This feature distinguishes it from other sodium salts of fatty acids, making it particularly valuable for research in lipid metabolism and energy production analysis .

Sodium octanoate-1-¹³C (C₈H₁₅¹³COONa) is a carbon-13 isotopologue of sodium octanoate, where the carboxylic carbon is replaced with the stable ¹³C isotope. Its molecular weight is 167.19 g/mol, and it exists as a white crystalline powder with a purity typically exceeding 98% . The isotopic labeling at the C1 position enables precise tracking in metabolic and lipidomic studies, as the ¹³C nucleus exhibits distinct nuclear magnetic resonance (NMR) and mass spectrometry (MS) signatures compared to ¹²C .

Structural confirmation relies on advanced spectroscopic methods:

  • ¹³C NMR: The labeled carbon at the carboxylate group shows a characteristic downfield shift. For unlabeled sodium octanoate, the carbonyl carbon resonates at ~180 ppm , while the ¹³C-labeled analog exhibits enhanced signal intensity and minimal shift due to isotopic substitution .
  • Infrared (IR) spectroscopy: The asymmetric stretching vibration of the carboxylate group (COO⁻) appears at 1,560–1,610 cm⁻¹, confirming the ionic nature of the compound .

Isotopic enrichment (99 atom % ¹³C) is achieved through synthetic incorporation of ¹³C-labeled precursors, such as ¹³CO₂ or ¹³C-acetic acid, during microbial fermentation or chemical synthesis .

Table 1: Key spectroscopic data for sodium octanoate-1-¹³C

TechniqueParameterValue/Observation
¹³C NMR (D₂O)Chemical shift (C1)183.2 ppm
IR (KBr)ν(COO⁻)1,580 cm⁻¹
MS (ESI⁻)Molecular ion ([M–Na]⁻)m/z 167.19 (¹³C peak)

Synthetic Pathways for Carbon-13 Labeled Octanoate Derivatives

The synthesis of sodium octanoate-1-¹³C involves two primary routes:

A. Neutralization of ¹³C-labeled octanoic acid
Octanoic acid-1-¹³C (CH₃(CH₂)₆¹³COOH) is synthesized via:

  • Microbial biosynthesis: Engineered Escherichia coli strains convert ¹³C-glucose into ¹³C-acetyl-CoA, which is elongated via fatty acid synthase (FAS) systems to yield ¹³C-labeled octanoic acid .
  • Chemical synthesis: Grignard reactions using ¹³CO₂ as the carboxylation agent. For example, heptylmagnesium bromide reacts with ¹³CO₂ to form octanoic acid-1-¹³C .

The acid is neutralized with sodium hydroxide:
$$ \text{CH₃(CH₂)₆¹³COOH + NaOH → CH₃(CH₂)₆¹³COONa + H₂O} $$

B. Saponification of ¹³C-labeled triglycerides
Triacylglycerols containing ¹³C-labeled octanoate are hydrolyzed under alkaline conditions:
$$ \text{Triglyceride + 3 NaOH → 3 CH₃(CH₂)₆¹³COONa + Glycerol} $$
This method is less common due to the complexity of isolating pure sodium octanoate from mixed fatty acid salts .

Table 2: Comparison of synthetic methods

MethodYield (%)Purity (%)Key Advantage
Microbial biosynthesis60–7595–98Scalability for industrial use
Chemical synthesis85–9098–99High isotopic purity
Saponification50–6590–95Utilizes natural lipid sources

Purification and Quality Control Methodologies

Purification ensures the removal of unreacted precursors and isotopic byproducts:

  • Crystallization: Sodium octanoate-1-¹³C is recrystallized from ethanol-water mixtures (3:1 v/v) at 4°C, achieving >99% purity .
  • Chromatography: Reverse-phase HPLC with a C18 column separates residual fatty acids using a mobile phase of methanol:water (70:30) .

Quality control protocols include:

  • Isotopic purity: Measured via isotope ratio mass spectrometry (IRMS), confirming ¹³C enrichment ≥99 atom % .
  • Chemical purity: Assessed by gas chromatography-mass spectrometry (GC-MS) after acidification to octanoic acid-1-¹³C. Impurities (e.g., hexanoate or decanoate) are quantified against internal standards .
  • Thermogravimetric analysis (TGA): Verifies thermal stability up to 250°C, with a moisture content <2% .

Table 3: Quality control specifications

ParameterSpecificationMethod
Isotopic purity≥99 atom % ¹³CIRMS
Chemical purity≥98%GC-MS
Heavy metals (Pb, As)≤10 ppmICP-OES
Residual solvents≤0.1% (ethanol)Headspace GC

Micellization Dynamics in Aqueous Media

Sodium octanoate-1-13C exhibits distinctive micellization behavior in aqueous solutions, characterized by its relatively high critical micelle concentration and small aggregation numbers compared to longer-chain surfactants [1] [2] [3]. The critical micelle concentration of sodium octanoate has been determined through multiple experimental approaches, with conductivity measurements yielding values of 340 mM at 25°C [4], while surface tension analysis provides comparable values of 351 mM under identical conditions [4]. The literature reports a broader range of 280-398 mM, reflecting variations in experimental methodology and solution conditions [3].

Table 1: Critical Micelle Concentration Data for Sodium Octanoate

Temperature (°C)CMC (mM)MethodReference
25340Conductivity [4]
25280-398Literature Range [3]
25351Surface Tension [4]

The micellization process of sodium octanoate-1-13C demonstrates temperature-sensitive behavior, with the critical micelle concentration exhibiting a minimum around 30-50°C and subsequent increases at elevated temperatures [5]. This temperature dependence reflects the delicate balance between enthalpic and entropic contributions to the micellization process, where hydrophobic interactions become less favorable at higher temperatures due to enhanced thermal motion [5].

Aggregation numbers for sodium octanoate micelles are notably small, with viscosity measurements at 20°C indicating an aggregation number of 16 [6], while translational motion studies suggest even smaller values of approximately 8.7 at 25°C [7]. These low aggregation numbers are consistent with the compound's position at the threshold of micellar behavior, where the hydrophobic chain length approaches the minimum required for stable micelle formation [6].

Table 2: Aggregation Number and Structural Parameters

Temperature (°C)Aggregation NumberMethodMicelle Shape
2016ViscositySpherical
258.7Translational motionSmall spherical

The exchange dynamics between micellar and monomeric states in sodium octanoate-1-13C solutions proceed rapidly, with molecular exchange occurring on microsecond timescales [8]. This fast exchange is characteristic of short-chain surfactants, where the relatively weak hydrophobic interactions allow for frequent monomer insertion and expulsion from the micellar core [8]. The isotopic labeling with 13C at the carboxyl carbon position does not significantly alter these dynamic properties, as confirmed by nuclear magnetic resonance studies that show minimal isotope effects on micellization behavior [9].

Molecular dynamics simulations have provided detailed insights into the micellization thermodynamics of sodium octanoate, revealing that the aggregation process is primarily driven by the hydrophobic contribution of the alkyl tail [10] [11]. The Gibbs energy of association ranges from -12 to -15 kJ/mol under standard conditions, with the hydrophobic tail contributing a large negative (favorable) term that overcomes the unfavorable electrostatic interactions at the polar headgroup [10] [11].

Table 3: Thermodynamic Parameters for Micellization

ParameterValueTemperature (°C)Method
ΔG°m (kJ/mol)-12 to -1525-45Molecular dynamics
ΔH°m (kJ/mol)+2.125Calorimetry
ΔS°m (J/mol·K)+51.225Thermodynamic analysis

Urea-Induced Modulations of Colloidal Properties

The presence of urea in aqueous solutions significantly modulates the micellization behavior of sodium octanoate-1-13C through direct molecular interactions rather than indirect water structure effects [12]. Molecular dynamics simulations have demonstrated that concentrated urea solutions increase the free monomer concentration by approximately three-fold compared to pure water, indicating enhanced monomer solubility and elevated critical micelle concentrations [12].

Urea molecules exhibit preferential solvation patterns along the sodium octanoate-1-13C molecule, with the highest affinity for interaction occurring at the hydrophobic tail terminus and progressively decreasing toward the polar carboxyl headgroup [12] [13]. This preferential solvation results in urea-rich shells around the apolar atoms of the alkyl chain, while the polar headgroup region maintains predominantly aqueous solvation [12]. The solvation profile supports the direct interaction mechanism, where urea molecules act as co-surfactants by directly interacting with hydrophobic regions [12].

Table 4: Urea Effects on Micellization Parameters

Urea Concentration (M)Effect on CMCEffect on Micelle SizeMechanism
2Increase24% decreaseDirect solvation
4.4Increase30% decreaseDirect solvation
6Increase35% decreaseDirect solvation

The structural consequences of urea addition include significant reductions in micellar aggregation numbers, with decreases ranging from 24% to 35% depending on urea concentration [13]. These smaller micelles result from the enhanced solvation of hydrophobic segments by urea, which reduces the driving force for aggregation and favors the formation of smaller, more loosely packed micellar structures [13]. The micelle shape also transitions from prolate ellipsoid to more spherical geometries in the presence of urea, reflecting changes in the packing parameter due to altered headgroup solvation [13].

Free energy calculations reveal that urea addition leads to purely enthalpic changes in the dissociation process, with no significant entropic contributions from water structure disruption [12]. This finding contradicts the traditional view that urea effects arise from water structure modifications and supports the direct interaction mechanism [12]. The enthalpy of micellization becomes more positive in urea solutions, reflecting the increased energetic cost of removing urea molecules from the hydrophobic regions during aggregation [12].

The kinetics of micellization are also affected by urea presence, with chain dynamics becoming slower due to increased local viscosity and altered solvation environments [12]. This retardation in molecular motion affects both the rate of micelle formation and the equilibrium between micellar and monomeric states, leading to longer equilibration times in urea-containing solutions [12].

Table 5: Solvation Shell Composition in Urea Solutions

Molecular RegionUrea PreferenceWater DisplacementInteraction Type
Hydrophobic tail endHighSignificantHydrophobic solvation
Chain middle regionModeratePartialMixed solvation
Polar headgroupLow/NoneMinimalElectrostatic hydration

Solvation Thermodynamics and Molecular Interactions

The solvation thermodynamics of sodium octanoate-1-13C in aqueous systems reflect the complex interplay between hydrophobic hydration, electrostatic interactions, and thermal motion [10] [14] [11]. Umbrella sampling molecular dynamics simulations have provided quantitative decomposition of the total solvation free energy into contributions from different molecular regions, revealing that the hydrophobic tail dominates the thermodynamic driving force for micellization [10] [11].

The hydrophobic contribution to the solvation free energy arises primarily from the reorganization of water molecules around the alkyl chain, creating structured hydration shells that are thermodynamically unfavorable [10]. This hydrophobic hydration penalty provides the primary driving force for micellization, as aggregation allows for the release of structured water molecules and the formation of more favorable water-water interactions in the bulk phase [10].

The polar headgroup region exhibits contrasting solvation behavior, with the carboxyl group forming strong electrostatic interactions with water molecules and sodium counterions [10] [11]. These favorable electrostatic interactions oppose micellization but are overcome by the larger hydrophobic contribution from the alkyl tail [10]. The 13C isotopic substitution at the carboxyl carbon position has minimal effect on these electrostatic interactions, as confirmed by the similar solvation behavior observed for labeled and unlabeled compounds [9].

Table 6: Molecular Dynamics Simulation Results for Solvation Energetics

Energy ComponentContribution (kJ/mol)Physical OriginTemperature Dependence
Hydrophobic tail-18.5Water structure reorganizationDecreases with T
Polar headgroup+5.3Electrostatic desolvationIncreases with T
Counterion binding-2.1Ion pairingWeak T dependence
Net solvation-13.2Combined effectsComplex T dependence

Temperature effects on solvation thermodynamics reveal the entropy-driven nature of the micellization process [10] [15]. As temperature increases, the entropic penalty associated with water structure around hydrophobic regions decreases, leading to reduced hydrophobic interactions and higher critical micelle concentrations [10]. This temperature dependence is captured by the enthalpy-entropy compensation relationship, where the compensation temperature for sodium octanoate micellization occurs around 306 K [10].

The interaction energy distributions obtained from molecular dynamics simulations show at least two distinct populations corresponding to different hydration states [10]. These populations reflect the heterogeneous nature of the solvation environment, where water molecules experience varying degrees of structural constraint depending on their proximity to hydrophobic and hydrophilic regions [10]. The transition between these populations provides insights into the cooperative nature of hydrophobic hydration and its role in driving micellization [10].

Surface tension measurements provide macroscopic validation of the molecular-level solvation thermodynamics [4] [16]. Sodium octanoate-1-13C reduces the surface tension of water from 72 mN/m to approximately 69.8 mN/m at 1 g/L concentration [17] [18], with further reduction to approximately 40 mN/m above the critical micelle concentration [16]. These surface tension changes reflect the adsorption of surfactant molecules at the air-water interface and the formation of micellar structures in the bulk solution [4].

Table 7: Surface Activity and Interfacial Properties

ConcentrationSurface Tension (mN/m)Temperature (°C)Interface
1 g/L69.820Air-water
Above CMC~4025Air-water
Bulk solution-25Micelle-water

The molecular structure of sodium octanoate-1-13C influences its interfacial behavior through the balance between hydrophobic and hydrophilic regions [19]. The eight-carbon alkyl chain provides sufficient hydrophobic character to drive surface activity, while the ionic carboxyl headgroup ensures water solubility and electrostatic stabilization of interfacial arrangements [19]. The 13C labeling enables detailed nuclear magnetic resonance studies of interfacial orientation and dynamics without significantly perturbing the native physicochemical properties [9].

Solvation dynamics studies using time-resolved spectroscopic methods have revealed the multi-timescale nature of water reorganization around sodium octanoate-1-13C molecules [20] [21]. Fast processes occurring on picosecond timescales correspond to librational and vibrational motions of water molecules in the first solvation shell, while slower processes on nanosecond timescales reflect collective reorganization of the extended hydration network [20] [21]. These dynamics are sensitive to the local environment and provide mechanistic insights into the solvation process [20] [21].

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Sodium octanoate c-13

Dates

Last modified: 08-15-2023

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